Cas no 1247649-02-0 (1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine)

1-(Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine is a specialized heterocyclic amine compound featuring a cyclopentane backbone substituted with a dimethyl-1,2,4-triazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate or building block in synthetic chemistry. The presence of both the triazole and amine functional groups enhances its ability to participate in diverse chemical transformations, such as nucleophilic substitutions or metal-catalyzed couplings. Its rigid cyclopentane framework may contribute to improved stereochemical control in synthesis. The compound's stability and modularity make it suitable for exploratory research in medicinal chemistry, where such scaffolds are often employed for bioactive molecule development.
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine structure
1247649-02-0 structure
Product name:1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
CAS No:1247649-02-0
MF:C9H16N4
MW:180.250141143799
CID:5984380
PubChem ID:62696842

1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
    • Cyclopentanamine, 1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-
    • 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
    • CS-0306834
    • EN300-1077191
    • 1247649-02-0
    • Inchi: 1S/C9H16N4/c1-7-11-8(13(2)12-7)9(10)5-3-4-6-9/h3-6,10H2,1-2H3
    • InChI Key: OOAPAKFFBIUEBO-UHFFFAOYSA-N
    • SMILES: C1(C2N(C)N=C(C)N=2)(N)CCCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7Ų
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 346.6±44.0 °C(Predicted)
  • pka: 8.33±0.20(Predicted)

1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1077191-0.05g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
0.05g
$948.0 2023-10-28
Enamine
EN300-1077191-10.0g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0
10g
$5405.0 2023-05-27
Enamine
EN300-1077191-0.25g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
0.25g
$1038.0 2023-10-28
Enamine
EN300-1077191-1g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
1g
$1129.0 2023-10-28
Enamine
EN300-1077191-5g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
5g
$3273.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377504-100mg
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 98%
100mg
¥29862.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377504-1g
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 98%
1g
¥27129.00 2024-08-09
Enamine
EN300-1077191-1.0g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0
1g
$1256.0 2023-05-27
Enamine
EN300-1077191-0.1g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
0.1g
$993.0 2023-10-28
Enamine
EN300-1077191-0.5g
1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine
1247649-02-0 95%
0.5g
$1084.0 2023-10-28

Additional information on 1-(dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine

1-(Dimethyl-1H-1,2,4-Triazol-5-yl)cyclopentan-1-amine: A Comprehensive Overview

1-(Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine, also known by its CAS number 1247649-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug discovery and materials science. In this article, we will delve into the properties, synthesis, and recent advancements related to this compound.

The chemical structure of 1-(Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine consists of a cyclopentane ring substituted with a dimethyltriazole group at the 5-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization. The triazole ring is known for its aromaticity and stability, which contribute to the compound's overall reactivity and selectivity in various chemical reactions.

Recent studies have explored the synthesis of this compound through various methodologies. One prominent approach involves the nucleophilic substitution of an appropriate triazole derivative with a cyclopentyl amine. This reaction typically occurs under mild conditions, ensuring high yields and maintaining the integrity of the functional groups. Researchers have also investigated the use of transition metal catalysts to enhance the efficiency of these reactions, paving the way for scalable production methods.

The application of 1-(Dimethyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine in drug discovery has been a focal point of recent research. The compound's ability to act as a bioisostere or scaffold in medicinal chemistry has been extensively studied. For instance, its role as a potential inhibitor of certain enzymes or receptors has been explored in preclinical models. These studies have highlighted its potential in treating various diseases, including inflammatory disorders and neurodegenerative conditions.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its potential as a building block for advanced materials with tailored properties.

Recent advancements in computational chemistry have also contributed to our understanding of 1-(Dimethyl-1H-1,2,4-triazol-5-y)cyclopentan-amine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These computational studies have been instrumental in guiding experimental efforts and optimizing synthetic routes.

In terms of toxicity and safety profiles, preliminary studies suggest that this compound exhibits low toxicity at therapeutic concentrations. However, further investigations are required to fully characterize its safety profile and ensure its suitability for clinical applications.

The future outlook for 1-(Dimethyl-1H-triazol-cyclopentan-amine) is promising. With ongoing research into its synthesis, applications, and safety profiles, this compound is poised to play a significant role in both academic and industrial settings. Its versatility as a chemical building block makes it an attractive candidate for further exploration across diverse fields.

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